An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
CAS Number: 1211578-91-4
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride, a key intermediate in modern medicinal chemistry and agrochemical synthesis. As a Senior Application Scientist, this document aims to synthesize critical technical data with practical, field-tested insights. The guide is structured to provide not just procedural steps but also the underlying chemical logic, empowering researchers to effectively utilize this versatile reagent. We will delve into its synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutics.
Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211578-91-4 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃NO₂S | Calculated |
| Molecular Weight | 296.06 g/mol | Calculated |
| Appearance | Not explicitly found, likely a solid | |
| Solubility | Not explicitly found, likely soluble in common organic solvents |
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a multi-step process that typically begins with a substituted pyridine derivative. A plausible and efficient synthetic route involves the diazotization of the corresponding aminopyridine followed by sulfochlorination.
Synthesis of the Precursor: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
The critical starting material for the synthesis of the target sulfonyl chloride is 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. This precursor can be synthesized from commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine via amination.[1]
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol (Adapted from similar procedures): [1]
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Reaction Setup: In a high-pressure autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine and a significant excess of concentrated aqueous ammonia.
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Reaction Conditions: Seal the autoclave and heat the mixture to 100-150°C. The reaction progress should be monitored by TLC or GC-MS.
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Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature. The resulting solid product is collected by filtration, washed with water to remove any remaining ammonia and salts, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
Conversion to 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
The transformation of the amino group to a sulfonyl chloride is achieved through a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is then reacted with sulfur dioxide in the presence of a copper catalyst.
Reaction Scheme:
Figure 2: Synthesis of the target sulfonyl chloride.
Experimental Protocol (Proposed):
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Diazotization:
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Suspend 2-Amino-3-chloro-5-(trifluoromethyl)pyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.
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Cool the suspension to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
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Sulfochlorination:
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In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide gas.
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Cool this solution to 0-5°C.
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Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring. The temperature should be carefully controlled to prevent decomposition of the diazonium salt.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for a few hours and then gradually warm to room temperature.
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Work-up and Purification:
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Pour the reaction mixture into ice-water. The crude sulfonyl chloride will precipitate as a solid.
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Collect the solid by filtration and wash it thoroughly with cold water.
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Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The final product can be purified by column chromatography on silica gel or by recrystallization.
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Reactivity and Synthetic Applications
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a highly reactive intermediate, primarily used for the synthesis of sulfonamides. The electron-withdrawing nature of the trifluoromethyl group and the chloro substituent enhances the electrophilicity of the sulfonyl chloride moiety, making it readily susceptible to nucleophilic attack.
Formation of Sulfonamides
The most common application of this reagent is in the synthesis of N-substituted sulfonamides by reacting it with primary or secondary amines in the presence of a base.
General Reaction Scheme:
Figure 3: General reaction for sulfonamide synthesis.
This reactivity is pivotal in drug discovery, as the sulfonamide functional group is a common pharmacophore in a wide range of therapeutic agents.
Application in the Synthesis of COX-2 Inhibitors
Researchers can utilize this reagent to synthesize a library of novel sulfonamide derivatives for screening as potential COX-2 inhibitors. The general approach would involve reacting the sulfonyl chloride with various substituted anilines or other amino-heterocycles.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride are not widely published, the following are predicted characteristic signals based on the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be significantly downfield due to the electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonyl chloride groups.
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¹³C NMR: The carbon NMR spectrum would display six signals for the pyridine ring carbons and a quartet for the trifluoromethyl carbon due to C-F coupling. The carbon attached to the sulfonyl chloride group would be significantly deshielded.
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¹⁹F NMR: A singlet is expected for the -CF₃ group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂ and Cl.
Safety and Handling
As with all sulfonyl chlorides, 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a valuable and highly reactive building block for organic synthesis. Its utility in the preparation of sulfonamides makes it a reagent of significant interest for medicinal chemists, particularly in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, intended to facilitate its effective use in research and development.
References
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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Chemistry & Biology Interface. A Novel and an Efficient One Pot Synthesis of Pyridine-3-sulfonyl chlorides. [Link]
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PubChem. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. [Link]
